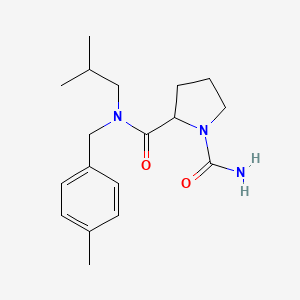
N~2~-isobutyl-N~2~-(4-methylbenzyl)pyrrolidine-1,2-dicarboxamide
Vue d'ensemble
Description
N~2~-isobutyl-N~2~-(4-methylbenzyl)pyrrolidine-1,2-dicarboxamide, also known as IBMPD, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. IBMPD belongs to the class of pyrrolidine carboxamides and is known to have pharmacological properties that make it a promising candidate for research in the fields of medicine, biochemistry, and neuroscience.
Mécanisme D'action
The mechanism of action of N~2~-isobutyl-N~2~-(4-methylbenzyl)pyrrolidine-1,2-dicarboxamide is not yet fully understood. However, it is believed to work by binding to specific receptors in the brain, which leads to a reduction in pain perception and a decrease in the symptoms of addiction and withdrawal.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity and increase pain tolerance. It has also been shown to reduce the symptoms of addiction and withdrawal. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential candidate for the development of new anti-inflammatory medications.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-isobutyl-N~2~-(4-methylbenzyl)pyrrolidine-1,2-dicarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several potential future directions for research involving N~2~-isobutyl-N~2~-(4-methylbenzyl)pyrrolidine-1,2-dicarboxamide. One area of future research could be to further investigate the mechanism of action of this compound and how it interacts with specific receptors in the brain. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other conditions, such as inflammation and anxiety. Finally, research could be conducted to develop new analogs of this compound that have improved pharmacological properties and a better understanding of their mechanism of action.
Applications De Recherche Scientifique
N~2~-isobutyl-N~2~-(4-methylbenzyl)pyrrolidine-1,2-dicarboxamide has been studied for its potential applications in various fields, including medicine, biochemistry, and neuroscience. In medicine, this compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-N-[(4-methylphenyl)methyl]-2-N-(2-methylpropyl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)11-20(12-15-8-6-14(3)7-9-15)17(22)16-5-4-10-21(16)18(19)23/h6-9,13,16H,4-5,10-12H2,1-3H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKZHRUBROOWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(C)C)C(=O)C2CCCN2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3922612.png)
![4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzaldehyde thiosemicarbazone](/img/structure/B3922616.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B3922619.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3922624.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(4-pyridinyl)acetamide](/img/structure/B3922636.png)
![2-[1-(4-fluorobenzyl)-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3922639.png)
![(4-fluorobenzyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B3922642.png)
![N-(3,5-dimethylphenyl)-N'-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]malonamide](/img/structure/B3922645.png)
![N'-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B3922653.png)
![5'-methyl-5-phenyl-3-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}-3H,3'H-4,4'-biimidazole](/img/structure/B3922654.png)
![N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B3922672.png)

![1-methyl-6-oxo-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B3922689.png)
